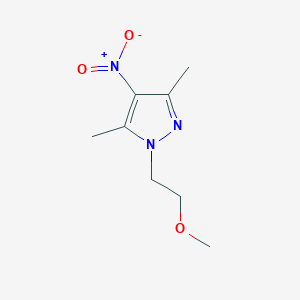
(4E)-4,6-dimethylhepta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4,6-dimethylhepta-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes a hepta-dienoic acid backbone with methyl groups at the 4th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4,6-dimethylhepta-2,4-dienoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable precursor is reacted with a Grignard reagent to introduce the desired functional groups. Another method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as chemical vapor deposition (CVD) and pyrolysis have been explored for the preparation of similar compounds .
Chemical Reactions Analysis
Types of Reactions
(4E)-4,6-dimethylhepta-2,4-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The methyl groups and double bonds can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to halogenated derivatives or other functionalized compounds .
Scientific Research Applications
(4E)-4,6-dimethylhepta-2,4-dienoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4E)-4,6-dimethylhepta-2,4-dienoic acid involves its interaction with various molecular targets. The compound can act on cell membranes and enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4E)-4,6-dimethylhepta-2,4-dienoic acid include:
- (2E,4E)-2,4-decadienoic acid
- (2E,4E)-hexa-2,4-dienoic acid
- (2E,4E)-hexa-2,4-dien-1-yl benzoate .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly useful in certain synthetic applications where other dienoic acids may not be as effective .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4E)-4,6-dimethylhepta-2,4-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-7(2)6-8(3)4-5-9(10)11/h4-7H,1-3H3,(H,10,11)/b5-4?,8-6+ |
InChI Key |
NRLJYINWTYNQLN-MJZAGPDTSA-N |
Isomeric SMILES |
CC(C)/C=C(\C)/C=CC(=O)O |
Canonical SMILES |
CC(C)C=C(C)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


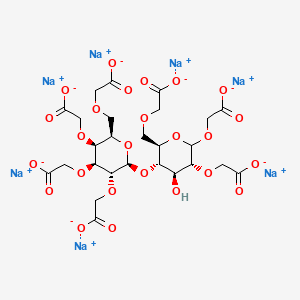


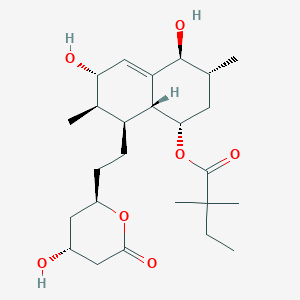


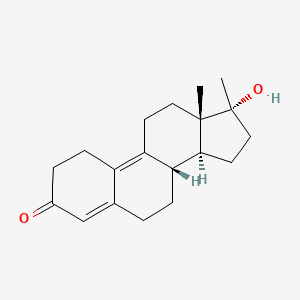

![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
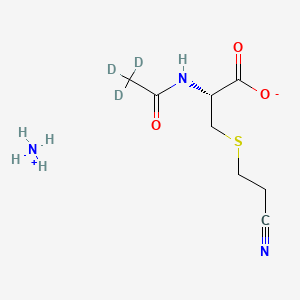
![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)
![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
